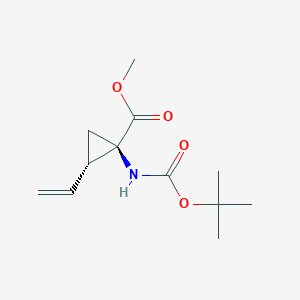
3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene involves the Knoevenagel condensation of ring-substituted benzaldehydes and propyl cyanoacetate, catalyzed by piperidine. This method has been utilized to prepare novel trisubstituted ethylenes, including those with fluoro, methoxy, and methyl substitutions on the phenyl ring. These compounds were then copolymerized with styrene to study their polymerization behavior and properties (Kharas et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds closely related to 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene has been determined using various spectroscopic techniques, including IR, 1H and 13C-NMR, and sometimes X-ray crystallography. These studies provide insights into the bond lengths, angles, and overall geometry of the molecule. For example, compounds with similar structures have been synthesized and analyzed to understand the effect of substituents on the molecular conformation and stability (Liang, 2009).
Chemical Reactions and Properties
The chemical reactivity of such compounds includes their ability to undergo further functionalization through reactions with various reagents. Studies have shown that these compounds can participate in reactions that introduce new functional groups or modify existing ones, significantly altering their chemical properties and potential applications (Pimenova et al., 2003).
Wissenschaftliche Forschungsanwendungen
Copolymerization with Styrene
The chemical compound has been investigated for its role in novel copolymerization processes. Kharas et al. (2017) explored the synthesis of trisubstituted ethylenes, including derivatives like 3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene, and their copolymerization with styrene. These monomers, prepared via piperidine catalyzed Knoevenagel condensation, were copolymerized in solution with radical initiation. The study detailed the copolymers' composition, structural analysis through IR, 1H and 13C-NMR, GPC, DSC, and TGA, highlighting the decomposition characteristics and thermal stability of these novel materials (Kharas et al., 2017).
Synthesis and Characterization
Another study by Pimenova et al. (2003) delved into the synthesis and reactions of related compounds, showcasing the versatility of fluoro and methoxy substituted phenyl propenes in chemical synthesis. This research provides foundational knowledge on the chemical behavior and reaction pathways of such compounds, although it investigates a slightly different chemical structure (Pimenova et al., 2003).
Advanced Copolymer Structures
Further investigations by Kharas et al. in various studies have contributed to understanding the broad potential of these compounds in creating advanced copolymer structures with styrene, examining their composition, thermal properties, and structural characteristics. These studies collectively emphasize the compound's role in generating polymers with specific properties, such as altered thermal stability and decomposition behaviors (Kharas et al., 2016), (Kharas et al., 2019).
Eigenschaften
IUPAC Name |
4-fluoro-1-methoxy-2-(2-methylprop-2-enyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO/c1-8(2)6-9-7-10(12)4-5-11(9)13-3/h4-5,7H,1,6H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVRNUGYXWBQHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=C(C=CC(=C1)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641236 |
Source


|
| Record name | 4-Fluoro-1-methoxy-2-(2-methylprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Fluoro-2-methoxyphenyl)-2-methyl-1-propene | |
CAS RN |
178977-00-9 |
Source


|
| Record name | 4-Fluoro-1-methoxy-2-(2-methylprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one](/img/structure/B66044.png)
![1,2-Benzenediol, 3-[(phenylimino)methyl]-](/img/structure/B66048.png)

![1-[(3S,4S)-5-Hydroxy-4-methyloxolan-3-yl]ethanone](/img/structure/B66051.png)

![1-[2-(Hydroxyamino)phenyl]ethanone](/img/structure/B66055.png)





